molecular formula C4H7F3O B1293914 2-Trifluoromethyl-2-propanol CAS No. 507-52-8

2-Trifluoromethyl-2-propanol

Cat. No. B1293914
CAS RN: 507-52-8
M. Wt: 128.09 g/mol
InChI Key: OCGWWLDZAFOHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Trifluoromethyl-2-propanol is a fluorinated aliphatic alcohol .


Synthesis Analysis

This compound can be prepared by reacting methyllithium, trifluoroacetone, and trifluorovinyl bromide in ether . It can also be synthesized from the reaction between methylmagnesium bromide and 1,1,1-trifluoroacetone in ether .


Molecular Structure Analysis

The molecular formula of 2-Trifluoromethyl-2-propanol is C4H7F3O, and its molecular weight is 128.09 .


Chemical Reactions Analysis

The chemical reactions of 2-Trifluoromethyl-2-propanol involve its preparation by reacting methyllithium, trifluoroacetone, and trifluorovinyl bromide in ether . It can also be synthesized from the reaction between methylmagnesium bromide and 1,1,1-trifluoroacetone in ether .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Trifluoromethyl-2-propanol include a refractive index of 1.3335, a boiling point of 83 °C, and a density of 1.17 g/mL at 25 °C .

Scientific Research Applications

Solvent for Radiochemical Syntheses

2-Trifluoromethyl-2-propanol: is used as a solvent in the preparation of radiochemicals like F-fluorothymidine . This compound is a thymidine analog used in positron emission tomography (PET) imaging to assess cellular proliferation, making it valuable in oncology research.

Synthesis of Nitrate Esters

The compound is involved in the synthesis of nitrate esters , such as [2-(trifluoromethyl)-2-propyl nitrate], through a nitration reaction using nitric acid and trifluoroacetic anhydride . Nitrate esters are significant in various fields, including pharmaceuticals and materials science.

Safety and Hazards

2-Trifluoromethyl-2-propanol is classified as a flammable liquid (Category 2, H225) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Target of Action

This compound is a fluorinated aliphatic alcohol

Mode of Action

As a fluorinated aliphatic alcohol , it may interact with its targets in a manner similar to other alcohols, potentially affecting membrane fluidity or acting as a solvent.

Biochemical Pathways

The specific biochemical pathways affected by 2-Trifluoromethyl-2-propanol are not well-established. Given its structure, it could potentially participate in reactions involving alcohols or fluorinated compounds. For instance, it has been used in the synthesis of [2-(trifluoromethyl)-2-propyl nitrate] through nitration in nitric acid/trifluoroacetic anhydride .

Result of Action

As a fluorinated aliphatic alcohol , it may have effects similar to other alcohols, such as altering membrane fluidity or acting as a solvent.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Trifluoromethyl-2-propanol. For instance, its boiling point is 83°C , so it would be volatile at high temperatures. It is also classified as a flammable liquid , so it should be handled with care to prevent ignition. The compound’s action could also be influenced by the pH, presence of other substances, and other environmental conditions.

properties

IUPAC Name

1,1,1-trifluoro-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3O/c1-3(2,8)4(5,6)7/h8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGWWLDZAFOHGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198752
Record name 1,1,1-Trifluoro-2-methylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Trifluoromethyl-2-propanol

CAS RN

507-52-8
Record name 1,1,1-Trifluoro-2-methyl-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=507-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trifluoro-2-methylpropan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 507-52-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3633
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,1-Trifluoro-2-methylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trifluoro-2-methylpropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1,1-TRIFLUORO-2-METHYLPROPAN-2-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM78D29ULQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Trifluoromethyl-2-propanol
Reactant of Route 2
Reactant of Route 2
2-Trifluoromethyl-2-propanol
Reactant of Route 3
Reactant of Route 3
2-Trifluoromethyl-2-propanol
Reactant of Route 4
Reactant of Route 4
2-Trifluoromethyl-2-propanol
Reactant of Route 5
Reactant of Route 5
2-Trifluoromethyl-2-propanol
Reactant of Route 6
Reactant of Route 6
2-Trifluoromethyl-2-propanol

Q & A

Q1: Why is 2-trifluoromethyl-2-propanol a good solvent for atom transfer radical polymerization (ATRP) of semi-fluorinated (meth)acrylates?

A: 2-Trifluoromethyl-2-propanol exhibits a favorable balance of solubility properties for ATRP of semi-fluorinated monomers, polymers, and catalysts. [] This characteristic is crucial for efficient polymerization and prevents undesirable side reactions like transesterification. In contrast to other solvents, 2-trifluoromethyl-2-propanol allows for controlled polymerization with narrow molar mass distributions and high end group fidelity, even at high conversions. []

Q2: How does the structure of 2-trifluoromethyl-2-propanol relate to its effectiveness in nucleophilic fluorination reactions?

A: As a tertiary alcohol, 2-trifluoromethyl-2-propanol exhibits superior performance as a solvent in nucleophilic fluorination reactions compared to primary or secondary alcohols. [] While the exact mechanism is not fully elucidated in the provided research, it's suggested that the steric hindrance around the hydroxyl group in tertiary alcohols like 2-trifluoromethyl-2-propanol and thexyl alcohol might contribute to the higher yields of [18F]fluorothymidine. [] This highlights the importance of solvent selection in optimizing radiochemical yields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.